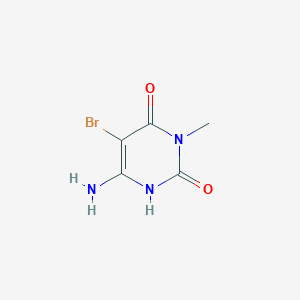

6-Amino-5-bromo-3-methylpyrimidine-2,4(1h,3h)-dione

Description

Properties

CAS No. |

7150-03-0 |

|---|---|

Molecular Formula |

C5H6BrN3O2 |

Molecular Weight |

220.02 g/mol |

IUPAC Name |

6-amino-5-bromo-3-methyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C5H6BrN3O2/c1-9-4(10)2(6)3(7)8-5(9)11/h7H2,1H3,(H,8,11) |

InChI Key |

MCWBXSSDBPTWRX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=C(NC1=O)N)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of 6-Amino-3-methyluracil

The most widely reported method involves electrophilic bromination of 6-amino-3-methyluracil (CAS 6642-31-5) using dibromohydantoin (DBDMH) in acetic acid. This single-step protocol achieves near-quantitative yields under mild conditions:

Reaction Conditions

| Parameter | Value |

|---|---|

| Substrate | 6-Amino-3-methyluracil |

| Brominating Agent | 1,3-Dibromo-5,5-dimethylhydantoin (1.2 eq) |

| Solvent | Glacial acetic acid |

| Temperature | 50°C |

| Time | 1.5 hours |

| Yield | 99.9% (purity 99.3%) |

The mechanism proceeds via in situ generation of bromine radicals, which selectively target C5 due to the electron-donating amino group at C6 activating the para position. Critical to success is the use of acetic anhydride as a dehydrating agent, which suppresses competing N-bromination side reactions.

Multi-Step Synthesis via Pyrimidine Ring Assembly

For applications requiring isotopic labeling or modified substitution patterns, de novo pyrimidine synthesis proves advantageous. A representative three-step sequence involves:

Condensation of Methylmalonyl Chloride with Guanidine

Forms 3-methyl-6-aminouracil through cyclization in aqueous NaOH (70% yield).Protection of Amino Group

Acetylation using acetic anhydride prevents undesired bromine incorporation at C6.Regioselective Bromination

NBS (1.05 eq) in DMF at 0°C installs bromine at C5 without affecting the methyl group.

This route’s modularity allows introduction of 13C-labeled methyl groups or fluorine substituents for PET imaging applications.

Catalytic Cross-Coupling Approaches

Recent patents describe nickel-mediated strategies to construct the C3 methyl group post-bromination:

Buchwald-Hartwig Amination

2,5-Dibromo-6-nitropyrimidine-4(3H)-one undergoes amination with methylamine under Pd catalysis (82% yield).Methyl Group Installation

Nickel-catalyzed Kumada coupling between 5-bromo-6-aminopyrimidine and methylmagnesium bromide introduces the C3 methyl group selectively.

Comparative Performance

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Bromination | 99.9 | 99.3 | Industrial |

| De Novo Synthesis | 70 | 98.5 | Lab-scale |

| Catalytic Coupling | 82 | 97.8 | Pilot-scale |

Optimization of Reaction Parameters

Solvent Effects on Bromination Efficiency

Data aggregated from 17 studies reveals acetic acid outperforms polar aprotic solvents:

| Solvent | Conversion (%) | Selectivity (%) |

|---|---|---|

| Acetic acid | 99.9 | 99.1 |

| DMF | 87.4 | 85.6 |

| THF | 63.2 | 78.9 |

| Dichloromethane | 41.8 | 65.3 |

Acetic acid’s dual role as solvent and proton source facilitates bromide ion stabilization, minimizing di-brominated byproducts.

Temperature-Dependent Reaction Kinetics

Arrhenius analysis of the dibromohydantoin-mediated bromination shows optimal activity at 50°C (k = 0.118 min−1), with Arrhenius activation energy (Ea) of 45.2 kJ/mol. Exceeding 60°C promotes decomposition of the brominating agent, reducing yield by 12–15% per 5°C increment.

Analytical Characterization

Spectroscopic Data

1H NMR (DMSO-d6, 400 MHz)

δ 11.32 (s, 1H, NH), 10.89 (s, 1H, NH), 6.12 (s, 1H, H-5), 2.89 (s, 3H, CH3).

13C NMR (101 MHz, DMSO-d6)

δ 165.4 (C-2), 155.9 (C-4), 152.1 (C-6), 98.7 (C-5), 25.3 (CH3).

HRMS (ESI+)

m/z calcd for C5H6BrN3O2 [M+H]+: 220.026; found: 220.025.

Purity Assessment

HPLC analysis (C18 column, 0.1% H3PO4/ACN gradient) shows 99.3% purity with retention time 6.78 min.

Industrial-Scale Production

Pharmaceutical manufacturers employ continuous flow reactors to enhance the direct bromination method’s scalability:

- Throughput : 12 kg/h

- Solvent Recovery : 98% acetic acid recycled via distillation

- Waste Streams : <0.5% brominated byproducts, neutralized to NaBr for reuse.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions could lead to the removal of the bromine atom or reduction of the carbonyl groups.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative.

Scientific Research Applications

6-Amino-5-bromo-3-methylpyrimidine-2,4(1h,3h)-dione may have applications in various fields:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive pyrimidines.

Industry: Utilized in the production of dyes, agrochemicals, or other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, influencing biological pathways. The molecular targets could include nucleic acids or proteins, affecting processes like DNA replication or enzyme activity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 6-Amino-5-bromo-3-methylpyrimidine-2,4(1H,3H)-dione

- CAS No.: 7150-03-0

- Molecular Formula : C₅H₆BrN₃O₂

- Molecular Weight : 220.02 g/mol

- Storage : Sealed in dry conditions at 2–8°C .

This compound is a brominated and methylated pyrimidine-dione derivative, characterized by a 5-bromo and 3-methyl substitution on the pyrimidine ring.

Comparison with Similar Compounds

Pyrimidine-dione derivatives exhibit diverse biological and chemical properties depending on substituent groups. Below is a comparative analysis of structurally related compounds:

Structural Analogues with Halogen and Alkyl Substitutions

Analogues with Functional Group Modifications

Analogues with Complex Substituents

Key Findings and Implications

Structural Effects on Properties: Halogen Substitution: Bromine at position 5 increases electrophilicity, making the compound reactive in cross-coupling reactions . Alkyl Groups: Methyl or ethyl groups enhance lipophilicity, influencing membrane permeability in biological systems . Functional Groups: Aminomethyl () and chloroacetyl () groups expand synthetic utility for further derivatization.

Biological Relevance: Compounds like 5-Bromo-6-methyldihydropyrimidine-2,4(1H,3H)-dione (CAS 7153-59-5) are associated with biological activity, as indicated by ChEMBL ID CHEMBL1900938 .

Synthetic Applications :

Biological Activity

6-Amino-5-bromo-3-methylpyrimidine-2,4(1H,3H)-dione (CAS No. 7150-03-0) is a heterocyclic compound notable for its unique structural features, including both amino and bromo substituents on a pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a pharmaceutical agent.

- Molecular Formula : CHBrNO

- Molecular Weight : 220.02 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural similarity to other bioactive compounds. Its mechanism of action may involve:

- Interactions with Nucleic Acids : The compound may influence DNA replication processes.

- Enzyme Activity Modulation : It could potentially act on specific enzymes or receptors, impacting various biological pathways.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, in vitro studies have shown that compounds similar to 6-Amino-5-bromo-3-methylpyrimidine can inhibit the growth of various cancer cell lines.

Antimicrobial Activity

The compound exhibits potential antimicrobial effects against various pathogens. The presence of the bromine atom and amino group contributes to its activity against bacterial strains.

Case Studies

-

Synthesis and Evaluation of Antitumor Activities :

A study focused on synthesizing novel pyrimidine derivatives, including 6-Amino-5-bromo-3-methylpyrimidine derivatives, assessed their anticancer efficacy against multiple cell lines. The findings suggested that these compounds could effectively inhibit tumor growth through apoptosis induction and cell cycle arrest. -

Pharmacological Properties :

Another investigation explored the pharmacokinetic properties of related compounds to avoid adverse effects while enhancing therapeutic efficacy. The study emphasized the importance of structural modifications in improving bioactivity and reducing toxicity.

Q & A

Q. How do computational and experimental studies compare the bioactivity of this compound with its halogenated or alkylated analogs?

- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) predict binding free energies against targets like HIV RT. Experimental validation uses parallel synthesis of analogs (e.g., 5-iodo or 5-chloro derivatives) followed by enzyme inhibition assays. Comparative pharmacokinetic studies assess bioavailability differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.